molecular formula C8H5BrClFO2 B3027535 Methyl 4-bromo-2-chloro-6-fluorobenzoate CAS No. 1321613-02-8

Methyl 4-bromo-2-chloro-6-fluorobenzoate

Cat. No. B3027535
CAS RN: 1321613-02-8
M. Wt: 267.48
InChI Key: MDFGLYHZCDEBLE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a chemical compound with the CAS Number: 1321613-02-8 . It has a molecular weight of 267.48 . The IUPAC name for this compound is methyl 4-bromo-2-chloro-6-fluorobenzoate . The compound appears as a colorless to pale-yellow to yellow-brown solid or liquid .


Molecular Structure Analysis

The InChI code for Methyl 4-bromo-2-chloro-6-fluorobenzoate is 1S/C8H5BrClFO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-bromo-2-chloro-6-fluorobenzoate are not available, similar compounds have shown interesting reactions. For instance, Methyl 2-fluorobenzoate undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .


Physical And Chemical Properties Analysis

Methyl 4-bromo-2-chloro-6-fluorobenzoate is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Development of Novel Synthetic Pathways : Research has shown that halogenated benzoates, including compounds structurally similar to Methyl 4-bromo-2-chloro-6-fluorobenzoate, are pivotal intermediates in the synthesis of complex organic molecules, such as 4H-1,4-benzoxazines. These compounds are synthesized through reactions involving halogenated benzoates and demonstrate the versatility of these compounds in organic synthesis (Kudo, Furuta, & Sato, 1996).

  • Regioselective Ortho-lithiation : Studies on fluoroarenes carrying additional substituents like chlorine or bromine, akin to Methyl 4-bromo-2-chloro-6-fluorobenzoate, highlight the regioselective deprotonation adjacent to a fluorine atom, leading to the synthesis of valuable organic intermediates and demonstrating the strategic use of halogen atoms in directing lithiation (Mongin & Schlosser, 1996).

Environmental Degradation

  • Biodegradation Studies : Research into the microbial degradation of halogenated benzoates has shown that specific strains of bacteria, such as Alcaligenes denitrificans, can utilize compounds like 4-bromo- and 4-chlorobenzoate, closely related to the chemical , as sole carbon sources, highlighting the environmental relevance of understanding the degradation pathways of these compounds (van den Tweel, Kok, & de Bont, 1987).

Material Science and Methodology Development

  • Conductive Materials : The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids to significantly enhance conductivity showcases the potential of halogenated compounds in developing high-performance materials for electronics and solar cell applications (Tan, Zhou, Ji, Huang, & Chen, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-bromo-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFGLYHZCDEBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728743
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-6-fluorobenzoate

CAS RN

1321613-02-8
Record name Benzoic acid, 4-bromo-2-chloro-6-fluoro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID10728743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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